1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
This compound features a piperidine core substituted at the 3-position with a 5-(trifluoromethyl)-1,3,4-oxadiazole moiety and at the 1-position with a 4-ethylbenzenesulfonyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl group contributes to hydrogen bonding and solubility properties. Its synthesis likely involves multi-step reactions, including oxadiazole ring formation via cyclization of acylhydrazides and subsequent coupling with a sulfonated piperidine intermediate .
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-2-11-5-7-13(8-6-11)26(23,24)22-9-3-4-12(10-22)14-20-21-15(25-14)16(17,18)19/h5-8,12H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGABIMMNVBUUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is functionalized with a sulfonyl group, followed by the introduction of the oxadiazole ring. Common reagents used in these reactions include sulfonyl chlorides, trifluoromethylating agents, and various catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine-Oxadiazole Core
Substituents on the Sulfonyl Group
- Compound A : 1-(4-{[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio]Methyl}Benzenesulfonyl)-4-Methylpiperidine (6a)
- Compound B : 3-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-yl]-1-(9H-Xanthene-9-Carbonyl)Piperidine
Substituents on the Oxadiazole Ring
- Compound C: 2-[5-(2-Fluorophenyl)-1,3,4-Oxadiazol-2-yl]Piperidine Hydrochloride Substitutes trifluoromethyl with a 2-fluorophenyl group.
- Compound D : OX1 (3-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Naphthalen-2-ol)
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : CF₃ and ethyl groups may slow oxidative metabolism compared to methyl or fluorophenyl substituents .
Biological Activity
1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine, often referred to in literature as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a piperidine ring and a trifluoromethyl oxadiazole moiety, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H16F3N3O2S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies suggest that it may exhibit:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially inhibiting bacterial dihydropteroate synthase.
- Anticancer Properties : Preliminary studies indicate that the oxadiazole moiety may play a role in inducing apoptosis in cancer cells through interference with cellular signaling pathways.
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
These results indicate that the compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
These findings suggest that the compound may inhibit cell proliferation in cancer cell lines, warranting further investigation into its mechanisms.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their antibacterial activity. The results indicated that compounds with a trifluoromethyl group exhibited enhanced potency against resistant strains of bacteria compared to their non-trifluoromethyl analogs. -
Evaluation of Anticancer Properties :
Another study focused on the effects of oxadiazole-containing compounds on cancer cell lines. The findings revealed that the presence of the oxadiazole ring significantly increased cytotoxicity and induced apoptosis through caspase activation.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-ethylbenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine?
- Methodological Answer : The synthesis typically involves multi-step protocols: (i) Formation of the 1,3,4-oxadiazole ring from carboxylic acid precursors via hydrazide intermediates under reflux with hydrazine hydrate . (ii) Sulfonylation of the piperidine moiety using 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., Na₂CO₃) to ensure regioselectivity . (iii) Purification via recrystallization (methanol/water) and characterization using IR (C=O, S=O stretches), ¹H-NMR (piperidine protons at δ 1.5–3.0 ppm), and mass spectrometry (m/z ~430–450 range) .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- IR Spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- ¹H-NMR : Piperidine protons (multiplet at δ 1.6–2.8 ppm), ethyl group (triplet at δ 1.2–1.4 ppm), and trifluoromethyl singlet (δ ~3.9 ppm) .
- EI-MS : Molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of SO₂ or CF₃ groups) to confirm molecular weight .
Q. What biological screening assays are commonly used for oxadiazole-containing compounds?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorometric assays targeting enzymes like acetylcholinesterase or COX-2, with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress side reactions during sulfonylation?
- Methodological Answer :
- Temperature Control : Maintain ≤0°C during sulfonyl chloride addition to prevent piperidine ring sulfonation at unintended positions .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups on the piperidine nitrogen, removed post-sulfonylation via TFA .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic sulfonylation over nucleophilic side reactions .
Q. What strategies resolve discrepancies between computational binding predictions and experimental bioassay results?
- Methodological Answer :
- Molecular Dynamics Simulations : Refine docking poses (e.g., AutoDock Vina) using explicit solvent models to account for solvation effects .
- SPR (Surface Plasmon Resonance) : Validate binding kinetics (ka/kd) for target proteins like kinases or GPCRs .
- Metabolite Screening : Rule out off-target interactions via LC-MS/MS profiling of compound stability in assay media .
Q. How to design accelerated stability studies under varying pH and temperature?
- Methodological Answer :
- Buffer Systems : Use sodium acetate (pH 4.6) and ammonium acetate (pH 6.5) buffers to simulate acidic/neutral conditions .
- Forced Degradation : Expose the compound to 40–80°C for 72 hours, monitoring degradation via HPLC (C18 column, 65:35 methanol/buffer mobile phase) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at standard storage conditions (25°C) .
Q. What computational methods predict regioselectivity in oxadiazole cyclization?
- Methodological Answer :
- DFT Calculations : Compare activation energies of alternative pathways (e.g., 5-membered vs. 6-membered transition states) using Gaussian09 .
- NBO Analysis : Identify stabilizing interactions (e.g., hyperconjugation) favoring 1,3,4-oxadiazole over 1,2,4-isomers .
Q. How to address low yield in the final coupling step between oxadiazole and sulfonylated piperidine?
- Methodological Answer :
- Catalyst Screening : Test LiH, NaH, or KOtBu to enhance nucleophilic substitution efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 4–6 hrs) and improve yield by 15–20% .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different bacterial strains?
- Methodological Answer :
- Strain-Specific Resistance : Test efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
- Membrane Permeability Assays : Use fluorescent probes (e.g., ethidium bromide) to correlate uptake with activity .
Q. Why do solubility predictions (LogP) mismatch experimental observations?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water gradients (1–10% DMSO) to measure practical solubility .
- Hansen Solubility Parameters : Refine predictions by incorporating hydrogen-bonding and polarity contributions .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Sulfonylation Temp | 0°C | +25% | |
| Coupling Catalyst | LiH in DMF | +18% | |
| Purification Method | Methanol Recrystallization | +12% Purity |
Table 2 : Bioactivity Profile Against Pathogens
| Pathogen | MIC (µg/mL) | Assay Type | Reference |
|---|---|---|---|
| S. aureus (MRSA) | 8.2 | Broth Dilution | |
| E. coli (K12) | 32.7 | Agar Diffusion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
